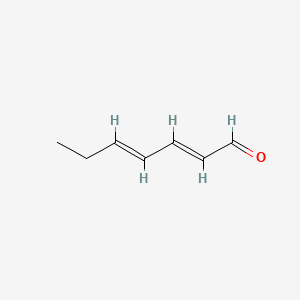

(2E,4E)-Hepta-2,4-dienal

描述

(2E,4E)-Hepta-2,4-dienal is an organic compound with the molecular formula C7H10O. It is an unsaturated aldehyde with two conjugated double bonds. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry. Its structure consists of a seven-carbon chain with double bonds at the second and fourth positions, and an aldehyde group at the first position.

准备方法

Synthetic Routes and Reaction Conditions

(2E,4E)-Hepta-2,4-dienal can be synthesized through various methods. One common approach involves the oxidation of heptadienols using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). Another method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired dienal.

Industrial Production Methods

In industrial settings, this compound is often produced through the biocatalytic oxidation of fatty acids. Enzymes such as lipoxygenase and hydroperoxide lyase are used to catalyze the oxidation process, resulting in the formation of the dienal. This method is favored for its eco-friendly nature and high selectivity .

化学反应分析

Types of Reactions

(2E,4E)-Hepta-2,4-dienal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Addition Reactions: Due to the presence of conjugated double bonds, it can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Addition: Diels-Alder reactions typically require heat or Lewis acid catalysts.

Major Products

Oxidation: Heptadienoic acid

Reduction: Heptadienol

Addition: Cyclohexene derivatives

科学研究应用

Flavoring Agent in the Food Industry

Overview

(2E,4E)-Hepta-2,4-dienal is primarily recognized for its role as a flavoring agent. Its low odor threshold allows it to significantly enhance the sensory qualities of food products, even at minimal concentrations.

Applications

- Flavoring Oils and Sauces : It is commonly used in oils and sauces to impart a desirable aroma.

- Food Preservation : Due to its antimicrobial properties, it can also serve as a natural preservative in food formulations.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. This suggests its potential utility in food safety and preservation strategies .

Antioxidant Activity

The compound has demonstrated antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases, making it an interesting candidate for further research in health-related applications .

Chemical Synthesis

Synthetic Routes

this compound can be synthesized through several methods:

- Aldol Condensation : A common method involves the aldol condensation of acetaldehyde with crotonaldehyde followed by dehydration.

- Catalytic Dehydrogenation : In industrial settings, it can be produced via the catalytic dehydrogenation of heptanal .

Research Applications

Chemistry and Organic Synthesis

This compound serves as a valuable starting material for synthesizing more complex organic compounds. Its unique structure allows for various chemical reactions, including oxidation and reduction processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against foodborne pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential as a natural preservative .

Case Study 2: Antioxidant Properties

Research demonstrated that this compound could effectively scavenge free radicals in vitro. This property was linked to its ability to stabilize free radicals and prevent lipid peroxidation .

作用机制

The mechanism by which (2E,4E)-Hepta-2,4-dienal exerts its effects involves its interaction with cellular membranes and proteins. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cell membrane damage and disruption of cellular functions. In biological systems, it can modulate signaling pathways related to stress responses and defense mechanisms .

相似化合物的比较

Similar Compounds

(2E,4E)-Deca-2,4-dienal: Another unsaturated aldehyde with similar chemical properties but a longer carbon chain.

(2E,4E)-Hexa-2,4-dienal: A shorter-chain analog with similar reactivity.

Uniqueness

(2E,4E)-Hepta-2,4-dienal is unique due to its specific chain length and the position of its double bonds, which confer distinct chemical and biological properties. Its intermediate chain length makes it versatile for various applications, from organic synthesis to biological studies .

生物活性

(2E,4E)-Hepta-2,4-dienal, a seven-carbon aldehyde with two conjugated double bonds, is recognized for its significant biological activities and applications in various fields such as food science, medicine, and plant biology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 110.154 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 177.4 ± 9.0 °C

- Flash Point : 65.6 °C

- Solubility : Insoluble in water

The compound's structure facilitates its reactivity and interaction with biological systems, making it a valuable subject of study in various scientific domains.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Interaction with Amines : As an aldehyde, it can form Schiff bases with amines, which may lead to further biochemical transformations.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, potentially serving as a natural preservative or therapeutic agent against pathogens .

- Plant Defense Mechanisms : This compound is produced by plants in response to stressors such as pathogen attacks, acting as a defense compound that may deter herbivores and pathogens .

Biological Activity in Food Science

The presence of this compound is often associated with lipid oxidation in food products. Elevated levels can lead to off-flavors in oils and fats, impacting sensory quality and consumer acceptance. Monitoring this compound is crucial for assessing the oxidative stability of food products.

Therapeutic Applications

Recent studies have explored the potential therapeutic applications of this compound:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting its use in developing new antimicrobial agents .

- Flavoring Agent : Its distinct aroma makes it a popular choice in the food industry as a flavoring agent.

Case Studies and Research Findings

-

Antioxidant Effects : A study published in MDPI indicated that this compound levels were significantly influenced by the presence of antioxidants during lipid oxidation processes .

Compound Concentration (mg/kg) This compound 0.171 ± 0.006 Control 0.044 ± 0.002 - Plant Stress Response : Research highlighted the role of this compound in plant defense mechanisms against pathogens triggered by jasmonic acid signaling pathways .

- Industrial Applications : The compound is synthesized via aldol condensation methods and is widely used in industrial applications for flavoring due to its pleasant aroma .

属性

IUPAC Name |

(2E,4E)-hepta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATICYYAWWYRAM-VNKDHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064057, DTXSID60872846 | |

| Record name | 2,4-Heptadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-Hepta-2,4-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow liquid; fatty, green aroma | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.822-0.828 | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4313-03-5, 5910-85-0 | |

| Record name | (E,E)-2,4-Heptadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4313-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Heptadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004313035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Heptadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005910850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Heptadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptadienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-Hepta-2,4-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E,4E)-hepta-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hepta-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-HEPTADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY79R3SU8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2,4-heptadienal known for?

A1: 2,4-Heptadienal is a volatile organic compound known for its potent aroma, often described as fatty, rancid, or fishy. [, , , ]

Q2: In what food products is 2,4-heptadienal found?

A2: This compound is commonly found in oxidized fats and oils, contributing to off-flavors in products like fish oil, cooked meat, and heated soybean oil. [, , , ] It is also a key aroma compound in some teas, like Lu'an Guapian green tea, contributing to its characteristic flowery notes. []

Q3: Does the configuration of 2,4-heptadienal affect its aroma?

A3: Yes, different isomers of 2,4-heptadienal exhibit distinct aroma profiles. For instance, (E,E)-2,4-heptadienal is associated with a fishy odor, while (E,Z)-2,4-heptadienal contributes to a cucumber-like aroma. [, , ]

Q4: How is 2,4-heptadienal formed?

A4: It is primarily generated through the oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic acid and linolenic acid, in the presence of enzymes like lipoxygenase. [, , , ] This process is often implicated in the development of undesirable flavors in foods.

Q5: Are there any natural sources of 2,4-heptadienal?

A5: Yes, this compound is naturally produced by certain plants, like Gynandropsis gynandra, as a defense mechanism against spider mites. [] It is also found in the volatile profiles of some teas and is a byproduct of microbial metabolism during the fermentation of Fuzhuan brick-tea. []

Q6: Can environmental factors influence 2,4-heptadienal production?

A6: Research suggests that elevated atmospheric carbon dioxide levels can lead to increased concentrations of 2,4-heptadienal in plants like broccoli. [] This highlights the potential impact of environmental changes on plant metabolism and volatile production.

Q7: Does 2,4-heptadienal have any biological activity?

A7: While primarily known for its aroma, research indicates that 2,4-heptadienal exhibits antibacterial and antifungal properties. [] It has demonstrated activity against rice bacterial blight caused by Xanthomonas oryzae pv oryzae (Xoo), the rice fungal pathogen Magnaporthe oryzae, and is toxic to certain insects. [, ]

Q8: Can you provide the structural characteristics of 2,4-heptadienal?

A8:

Molecular Formula: C7H10O* Molecular Weight: 110.15 g/mol * Spectroscopic Data:* Identification and characterization are typically achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). [, , , , , ]

Q9: How is 2,4-heptadienal used in research?

A9: Scientists use 2,4-heptadienal in various research areas, including:* Food Science: Monitoring lipid oxidation in food products and developing strategies to minimize the formation of undesirable flavors. [, ]* Plant Science: Investigating its role as a signaling molecule in plant defense mechanisms. []* Environmental Science: Studying its production in response to environmental stressors and its potential impact on ecosystems. []

Q10: Are there any methods to reduce 2,4-heptadienal levels in food?

A10: Yes, techniques like deodorization using natural extracts, such as ginger juice, have shown promise in reducing 2,4-heptadienal and other volatile compounds responsible for fishy off-flavors in fish. [] Additionally, controlling storage conditions and incorporating antioxidants can help minimize lipid oxidation and subsequent formation of this compound. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。